N-(4-mercaptophenyl)cyclopropanecarboxamide

Vue d'ensemble

Description

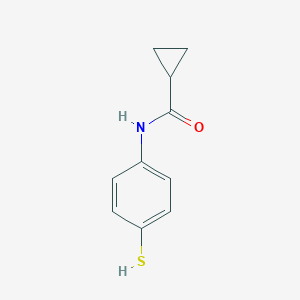

N-(4-mercaptophenyl)cyclopropanecarboxamide: is an organic compound with the molecular formula C10H11NOS It is characterized by the presence of a cyclopropane ring attached to a carboxamide group and a 4-mercaptophenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-mercaptophenyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-mercaptoaniline under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-(4-mercaptophenyl)cyclopropanecarboxamide can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

Reduction: The compound can be reduced under appropriate conditions to yield the corresponding amine.

Substitution: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

Oxidation: Disulfides.

Reduction: Corresponding amine.

Substitution: Nitro or halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Inhibition of Cell Death Pathways

One of the prominent applications of N-(4-mercaptophenyl)cyclopropanecarboxamide is its role as an inhibitor of necroptosis and ferroptosis—two forms of regulated cell death implicated in several diseases. Research has shown that this compound can inhibit the activity of mixed lineage kinase domain-like pseudokinase (MLKL), which is crucial in the necroptotic pathway. This inhibition has potential implications for treating conditions such as ischemia-reperfusion injury and neurodegenerative diseases like Alzheimer's and multiple sclerosis .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In studies focused on Alzheimer's disease, it was found that this compound could mitigate the effects of tau protein misfolding, a hallmark of the disease. By inhibiting specific kinases involved in tau pathology, the compound demonstrates a promising avenue for therapeutic intervention .

Pharmacological Properties

This compound exhibits several pharmacological properties that make it suitable for further development:

- Stability: The compound shows good stability in biological systems, which is essential for therapeutic efficacy.

- Bioavailability: Preliminary studies indicate that it possesses favorable bioavailability, allowing effective delivery to target tissues.

- Selectivity: It selectively inhibits specific kinases involved in pathological processes without affecting other cellular functions, reducing potential side effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Recent advancements have improved yields and purity through optimized reaction conditions. For instance, using tetrabutylammonium bromide (TBAB) as a phase transfer catalyst has been shown to enhance reaction efficiency significantly .

Treatment of Ischemia-Reperfusion Injury

A study conducted on animal models demonstrated that administration of this compound significantly reduced tissue damage following ischemia-reperfusion injury. The compound's ability to inhibit MLKL-mediated necroptosis was highlighted as a key mechanism behind its protective effects .

Alzheimer's Disease Model

In vitro studies utilizing neuronal cell lines overexpressing tau protein showed that treatment with this compound led to decreased levels of phosphorylated tau, suggesting a direct impact on tau pathology. This finding supports its potential role as a therapeutic agent in neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of N-(4-mercaptophenyl)cyclopropanecarboxamide involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. The compound can also interfere with signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparaison Avec Des Composés Similaires

- N-(4-sulfanylphenyl)cyclopropanecarboxamide

- Cyclopropanecarboxamide, N-(4-mercaptophenyl)-

Comparison: N-(4-mercaptophenyl)cyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a thiol group. This combination of structural features is not commonly found in similar compounds, making it a valuable molecule for exploring new chemical and biological activities. The thiol group, in particular, provides a reactive site for various biochemical interactions, setting it apart from other cyclopropanecarboxamide derivatives.

Activité Biologique

N-(4-mercaptophenyl)cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a phenyl group substituted with a mercapto (-SH) functional group. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the cell. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it could target kinases or phosphatases that regulate cell signaling pathways critical for tumor growth.

- Reactive Oxygen Species (ROS) Generation : The mercapto group can contribute to oxidative stress within cells, potentially leading to apoptosis in cancer cells.

- Cell Cycle Arrest : By interfering with key regulatory proteins, the compound may induce cell cycle arrest, preventing cancer cells from dividing.

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

- In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines, including glioblastoma and breast cancer cells. For example, a study reported significant inhibition of cell proliferation at nanomolar concentrations, indicating potent antitumor activity .

- Mechanistic Insights : A detailed investigation revealed that the compound induces apoptosis characterized by morphological changes such as chromatin condensation and cell shrinkage. These effects are often associated with increased levels of ROS .

-

Case Studies :

- In one study, treatment with this compound led to a reduction in tumor size in xenograft models of breast cancer, supporting its potential as a therapeutic agent .

- Another study highlighted its efficacy in reducing the viability of U937 human myeloid leukemia cells through mechanisms involving apoptosis and oxidative stress .

Data Table: Summary of Biological Activities

| Activity Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Cytotoxicity | Glioblastoma | 0.5 | Apoptosis induction |

| Antiproliferative | Breast Cancer | 0.3 | Cell cycle arrest |

| Enzyme Inhibition | Various Kinases | 1.0 | Competitive inhibition |

| ROS Generation | U937 Leukemia Cells | 0.1 | Oxidative stress induction |

Propriétés

IUPAC Name |

N-(4-sulfanylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10(7-1-2-7)11-8-3-5-9(13)6-4-8/h3-7,13H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWSVARXVWRFLLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=C(C=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587363 | |

| Record name | N-(4-Sulfanylphenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

639090-54-3 | |

| Record name | N-(4-Sulfanylphenyl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.